

# In-Depth Technical Guide: Synthesis and Characterization of Antitumor Agent-144 (16)

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## Compound of Interest

Compound Name: Antitumor agent-144

Cat. No.: B592862

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## Abstract

**Antitumor agent-144** (16), a novel nitro 5-deazaflavin derivative, has demonstrated significant cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of its synthesis, characterization, and known biological activities. The information compiled herein is intended to support further research and development of this promising anticancer compound.

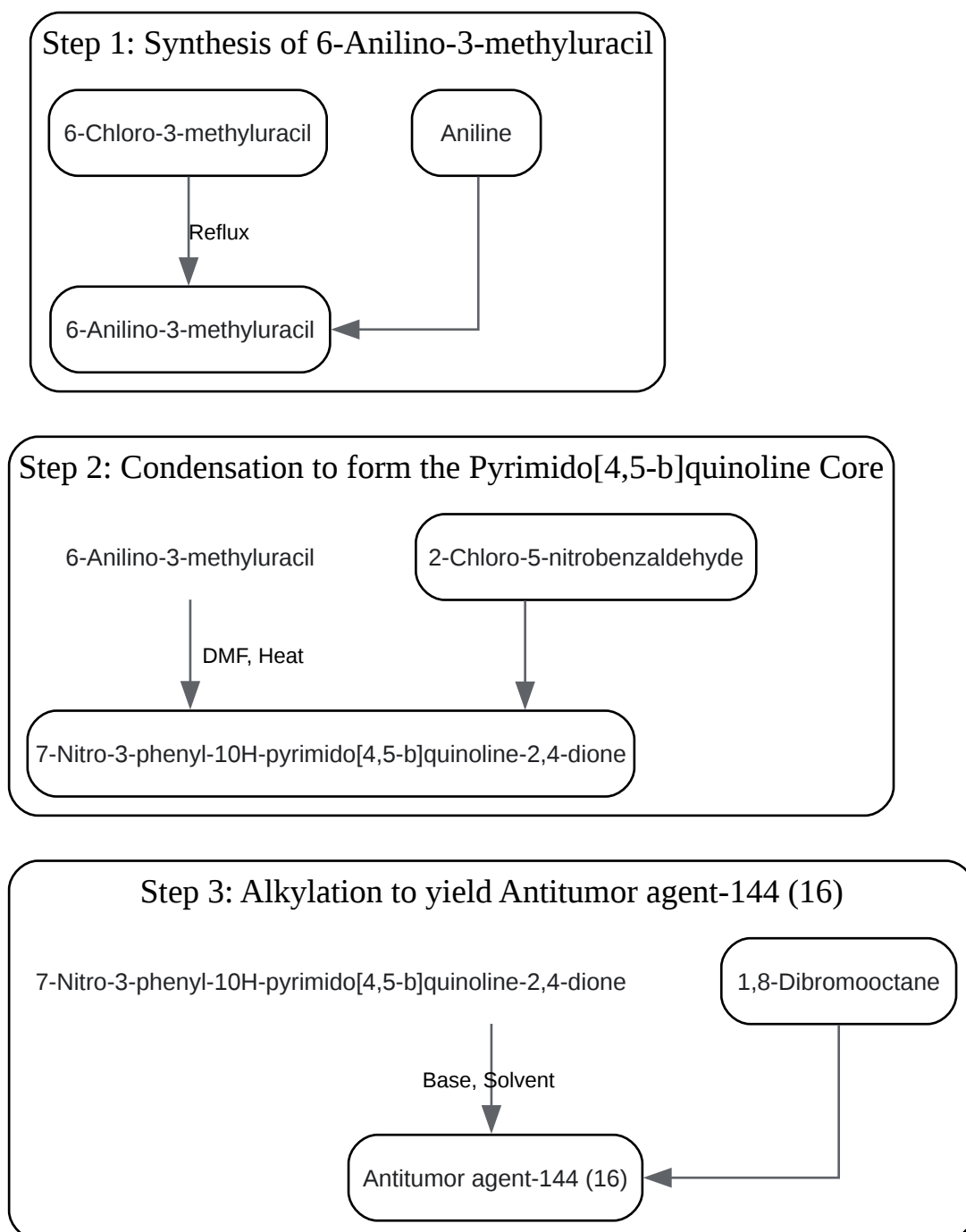
## Introduction

**Antitumor agent-144** (16), chemically known as 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, is a synthetic compound that has garnered interest for its potent in vitro antitumor properties. It belongs to the 5-deazaflavin class of compounds, which are analogs of naturally occurring flavins. The introduction of a nitro group at the 7-position is believed to contribute to its bioactivity, potentially through bioreductive activation in hypoxic tumor environments. This document outlines a plausible synthetic route and standard characterization methods for **Antitumor agent-144** (16), based on established chemical literature.

## Synthesis of Antitumor Agent-144 (16)

The synthesis of **Antitumor agent-144 (16)** can be achieved through a multi-step process involving the construction of the core pyrimido[4,5-b]quinoline ring system followed by alkylation. A likely synthetic pathway is detailed below.

## Synthesis Workflow



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Caption: Synthetic workflow for **Antitumor agent-144** (16).

## Experimental Protocols

### Step 1: Synthesis of 6-Anilino-3-methyluracil

A mixture of 6-chloro-3-methyluracil (1 equivalent) and aniline (2 equivalents) is heated at reflux in a suitable solvent (e.g., ethanol or isopropanol) for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with cold solvent, and dried to yield 6-anilino-3-methyluracil.

### Step 2: Synthesis of 7-Nitro-3-phenyl-10H-pyrimido[4,5-b]quinoline-2,4-dione

6-Anilino-3-methyluracil (1 equivalent) and 2-chloro-5-nitrobenzaldehyde (1.1 equivalents) are dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). The mixture is heated to approximately 110-120 °C for 2-4 hours. After cooling, the product precipitates and is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the pyrimido[4,5-b]quinoline core structure.

### Step 3: Synthesis of **Antitumor agent-144** (16)

To a solution of 7-nitro-3-phenyl-10H-pyrimido[4,5-b]quinoline-2,4-dione (1 equivalent) in a polar aprotic solvent such as DMF is added a base (e.g., potassium carbonate, 1.5 equivalents). The mixture is stirred at room temperature for 30 minutes, followed by the addition of 1,8-dibromooctane (1.2 equivalents). The reaction is then heated to 60-80 °C and monitored by thin-layer chromatography until completion (typically 4-8 hours). The reaction mixture is cooled, poured into cold water, and the resulting precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel to yield **Antitumor agent-144** (16).

## Characterization of **Antitumor Agent-144** (16)

The structural confirmation of the synthesized **Antitumor agent-144** (16) is performed using standard analytical techniques.

## Physicochemical and Spectroscopic Data

Parameter	Value
Molecular Formula	C <sub>25</sub> H <sub>26</sub> N <sub>4</sub> O <sub>4</sub>
Molecular Weight	446.50 g/mol
Appearance	Yellow solid
<sup>1</sup> H NMR (Expected)	Signals corresponding to the aromatic protons of the phenyl and quinoline rings, the methylene protons of the octyl chain, and the methyl protons of the uracil moiety.
<sup>13</sup> C NMR (Expected)	Resonances for the carbonyl carbons, the aromatic carbons of the fused ring system and the phenyl group, and the aliphatic carbons of the octyl chain.
Mass Spectrometry	Expected to show the molecular ion peak [M] <sup>+</sup> or [M+H] <sup>+</sup> corresponding to the calculated molecular weight.
Elemental Analysis	Calculated values for C, H, and N should be in close agreement with the experimental findings.

## Biological Activity and Mechanism of Action

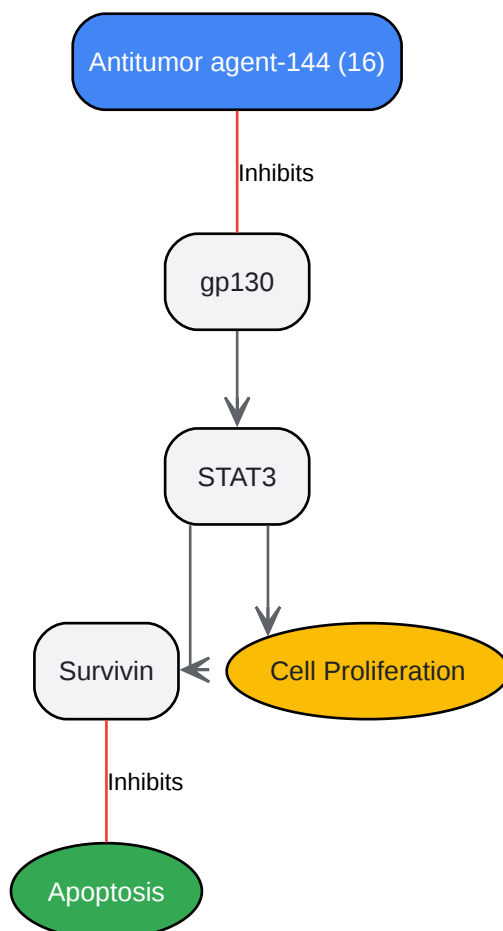
**Antitumor agent-144** (16) has been evaluated for its in vitro cytotoxic effects against a panel of human cancer cell lines.

### In Vitro Cytotoxicity

Cell Line	IC <sub>50</sub> (μM)	Reference
L1210 (Murine leukemia)	2.6	[1]
KB (Human oral carcinoma)	8.4	[1]

## Mechanism of Action

The proposed mechanism of action for **Antitumor agent-144** (16) involves the inhibition of the gp130-STAT3-survivin signaling pathway. This pathway is often dysregulated in cancer and plays a crucial role in cell survival, proliferation, and apoptosis resistance.



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Caption: Proposed mechanism of action of **Antitumor agent-144** (16).

By inhibiting this pathway, **Antitumor agent-144** (16) can lead to the downregulation of the anti-apoptotic protein survivin, thereby promoting apoptosis and inhibiting the proliferation of cancer cells.

## Conclusion

**Antitumor agent-144** (16) represents a promising lead compound in the development of novel anticancer therapies. The synthetic route outlined in this guide is based on established methodologies for the synthesis of related 5-deazaflavin derivatives. The potent in vitro activity

and the defined mechanism of action provide a strong rationale for further preclinical and clinical investigations. This technical guide serves as a valuable resource for researchers aiming to synthesize, characterize, and further explore the therapeutic potential of **Antitumor agent-144** (16).

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## References

- 1. medchemexpress.com [medchemexpress.com]
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